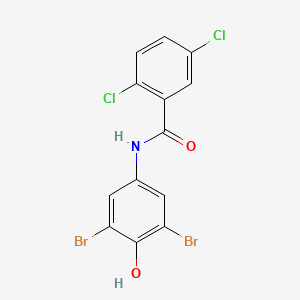
2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H7Br2Cl2NO2, and it has a molecular weight of 439.914 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3,5-dibromo-4-hydroxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, agitation, and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions under appropriate conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
Substitution Reactions: Products typically include derivatives where halogen atoms are replaced by other functional groups.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products often include reduced forms of the compound, such as amines or alcohols
Scientific Research Applications
2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Unique due to its specific substitution pattern and functional groups.
2,5-dichloro-N-(3,5-dibromo-4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
2,5-dichloro-N-(3,5-dibromo-4-aminophenyl)benzamide: Contains an amino group instead of a hydroxyl group
Uniqueness
The uniqueness of This compound lies in its specific combination of halogen and hydroxyl substitutions, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H7Br2Cl2NO2 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H7Br2Cl2NO2/c14-9-4-7(5-10(15)12(9)19)18-13(20)8-3-6(16)1-2-11(8)17/h1-5,19H,(H,18,20) |
InChI Key |
IFLWCZRMFPKYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=C(C(=C2)Br)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















